molecular formula C22H25N3O B1671937 Indoramine CAS No. 26844-12-2

Indoramine

Cat. No. B1671937
CAS RN: 26844-12-2
M. Wt: 347.5 g/mol
InChI Key: JXZZEXZZKAWDSP-UHFFFAOYSA-N
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Description

Indoramin is a piperidine antiadrenergic agent known for its selective alpha-1 adrenoceptor antagonistic properties. It is primarily used in the treatment of hypertension and benign prostatic hyperplasia. Indoramin’s unique ability to block alpha-1 receptors without causing reflex tachycardia makes it a valuable therapeutic agent .

Scientific Research Applications

Indoramin has a wide range of scientific research applications:

    Chemistry: Indoramin is used as a reference compound in the study of alpha-1 adrenoceptor antagonists.

    Biology: It is utilized in research focused on adrenergic receptor functions and their role in physiological processes.

    Medicine: Indoramin’s therapeutic applications in treating hypertension and benign prostatic hyperplasia are well-documented.

    Industry: Indoramin’s role in the pharmaceutical industry is significant, particularly in the development of new therapeutic agents targeting alpha-1 adrenoceptors.

Mechanism of Action

Indoramin exerts its effects by selectively blocking alpha-1 adrenergic receptors. These receptors are found in various tissues, including vascular smooth muscle and the prostate gland. By inhibiting these receptors, indoramin causes vasodilation, leading to decreased peripheral resistance and blood pressure. In the prostate, it relaxes hyperplastic muscle, improving urinary flow in patients with benign prostatic hyperplasia .

Safety and Hazards

Indoramin has several side effects including drowsiness, dizziness, dry mouth, nasal congestion, headache, fatigue, weight gain, hypotension, postural hypotension, depression, problems with ejaculation, diarrhea, nausea, increased need to pass urine, and palpitations . On May 31, 2013, the French National Agency for the Safety of Medicines and Health Products (ANSM) concluded that the benefit/risk ratio of this product was unfavorable and withdrew Vidora’s marketing authorization and recalled its batches from the market .

Biochemical Analysis

Biochemical Properties

Indoramine plays a crucial role in biochemical reactions by selectively blocking alpha-1 adrenergic receptors. This interaction prevents the binding of norepinephrine, leading to vasodilation and reduced blood pressure. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism. Additionally, it binds to alpha-1 adrenergic receptors on the cell surface, inhibiting their activation and subsequent signaling pathways .

Cellular Effects

This compound affects various cell types, including smooth muscle cells and prostate cells. By blocking alpha-1 adrenergic receptors, this compound reduces smooth muscle contraction, leading to vasodilation and decreased blood pressure. In prostate cells, this compound alleviates symptoms of benign prostatic hyperplasia by relaxing the smooth muscles of the prostate and bladder neck. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating adrenergic receptor activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to alpha-1 adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like norepinephrine. This binding inhibits the downstream signaling pathways that lead to vasoconstriction and smooth muscle contraction. This compound’s interaction with cytochrome P450 enzymes also affects its metabolism and clearance from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, affecting its potency and efficacy. Long-term studies have shown that this compound maintains its ability to reduce blood pressure and alleviate symptoms of benign prostatic hyperplasia over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively reduces blood pressure and relaxes smooth muscles without significant adverse effects. At high doses, this compound can cause hypotension, dizziness, and other side effects. Threshold effects have been observed, where the therapeutic benefits of this compound plateau beyond a certain dosage .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes in the liver. These enzymes facilitate the oxidation and subsequent conjugation of this compound, leading to its excretion. This compound’s metabolism can affect its bioavailability and therapeutic efficacy. Additionally, this compound may influence metabolic flux and metabolite levels by modulating adrenergic receptor activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the prostate and smooth muscle .

Subcellular Localization

This compound’s subcellular localization is primarily at the cell membrane, where it binds to alpha-1 adrenergic receptors. This localization is crucial for its activity, as it allows this compound to effectively block receptor activation. Post-translational modifications and targeting signals may also influence this compound’s localization and function within specific cellular compartments .

Preparation Methods

Indoramin is commonly synthesized from tryptophol. The synthetic route involves the alkylation of 4-benzamidopyridine with a bromoethyl compound derived from tryptophol, resulting in a quaternary pyridinium salt. This intermediate is then hydrogenated using a Raney nickel catalyst to yield indoramin . Industrial production methods follow similar synthetic routes, ensuring high purity and yield through optimized reaction conditions.

Chemical Reactions Analysis

Indoramin undergoes various chemical reactions, including:

    Oxidation: Indoramin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding amine derivatives.

    Substitution: Indoramin can undergo substitution reactions, particularly at the indole ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Indoramin is compared with other alpha-1 adrenoceptor antagonists such as prazosin, terazosin, and doxazosin. While all these compounds share similar mechanisms of action, indoramin is unique in its ability to block alpha-1 receptors without causing reflex tachycardia. This makes it particularly useful in patients where avoiding tachycardia is crucial .

Similar Compounds

  • Prazosin
  • Terazosin
  • Doxazosin

Indoramin’s distinct pharmacological profile and therapeutic applications make it a valuable compound in both clinical and research settings.

properties

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZZEXZZKAWDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048370
Record name Indoramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

26844-12-2
Record name Indoramin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26844-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoramin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoramin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Indoramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoramin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name INDORAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z802HMY7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

208-210
Record name Indoramin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

A suspension of 4-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide (7.3 kg.) and sodium borohydride (2.5 kg.) in isopropanol (57 kg.) was stirred and refluxed for 6 hours. The reaction mixture was cooled to 25° and diluted with water. The product was separated by filtration and washed with aqueous methanol then with water and finally with methanol, and dried to give 4.45 kg. of the crude title compound. This was purified by dissolving in dimethylformamide (21 kg.) at 50°-60° and slowly adding water (22 kg.). After cooling, the product was separated by filtration, washed with water then with methanol, and dried to give 3.9 kg. of the title compound (65% yield).
Name
4-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide
Quantity
7.3 kg
Type
reactant
Reaction Step One
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
57 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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